Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate

Coordination Chemistry Ligand Design Materials Science

Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate (CAS 1346686-73-4) is the only 2,3'-bipyridine scaffold that combines a 5-methyl substituent with a 5'-methyl ester, enabling its use as a protected intermediate and bridging ligand for MOFs. Unlike generic 2,2'-bipyridines, its unique connectivity prevents chelation, offering linear bridging geometry. Choose this building block for selective hydrolysis to the free acid or direct incorporation into Ir(III) blue-emitting phosphors for PHOLEDs. Available in high purity (≥95%).

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 1346686-73-4
Cat. No. B11876902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate
CAS1346686-73-4
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)C2=CC(=CN=C2)C(=O)OC
InChIInChI=1S/C13H12N2O2/c1-9-3-4-12(15-6-9)10-5-11(8-14-7-10)13(16)17-2/h3-8H,1-2H3
InChIKeySKMXMGMFNTZFMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate (CAS 1346686-73-4): Core Identity and Classification for Procurement


Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate (CAS 1346686-73-4, MF C13H12N2O2, MW 228.25 g/mol) is a heterocyclic bipyridine derivative characterized by a 2,3'-linked pyridine core, a methyl substituent at the 5-position, and a methyl ester at the 5'-position [1]. It is classified as an organic building block, primarily utilized as a ligand precursor and intermediate in coordination chemistry and materials science . The compound's structural specificity—a 2,3'-bipyridine scaffold with a 5-methyl group and a 5'-carboxylate ester—is its defining feature and the basis for its consideration over other bipyridine analogs in research applications.

Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate (CAS 1346686-73-4): Why Interchange with Other Bipyridine Derivatives is Not Recommended


Within the bipyridine family, even minor structural variations—such as the position of the methyl group, the connectivity of the pyridine rings (e.g., 2,2'- vs. 2,3'-bipyridine), or the presence of a carboxylate ester versus a carboxylic acid—can profoundly alter the compound's chelation geometry, electronic properties, and overall reactivity [1]. Consequently, substituting a compound like Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate with a close analog, such as its free acid counterpart or a regioisomeric ester, cannot be done without risking a complete change in the resulting complex's structure or the outcome of a synthetic sequence. The following section details the specific, verifiable points of differentiation that guide its selection over other candidates.

Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate (CAS 1346686-73-4): Verifiable Differentiation Evidence vs. Analogs


Comparative Molecular Identity: Differentiating Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate from its Free Acid Form

The target compound is a methyl ester, which distinguishes it from its free carboxylic acid analog, 5-Methyl-[2,3'-bipyridine]-5'-carboxylic acid (CAS 1346686-72-3) . This difference in functional group directly impacts its utility as a ligand building block. The ester is a key intermediate, whereas the free acid is the product of hydrolysis or the active chelating species. The molecular weight of the target compound is 228.25 g/mol, compared to 214.22 g/mol for the acid analog . This difference in mass and functional group directly influences solubility in organic solvents, with the methyl ester exhibiting enhanced lipophilicity due to the additional methyl group .

Coordination Chemistry Ligand Design Materials Science

Comparative Connectivity: Impact of 2,3'-Bipyridine Scaffold on Chelation Geometry vs. 2,2'-Bipyridine Analogs

The compound's 2,3'-bipyridine core is a structural isomer of the more common 2,2'-bipyridine scaffold. In 2,2'-bipyridine, both nitrogen atoms are positioned to chelate a single metal center in a bidentate fashion. In contrast, the 2,3'-connectivity in the target compound places the two nitrogen atoms further apart and with a different orientation. This structural distinction is known to result in a weaker chelating ability or a bridging coordination mode, a property observed in related 2,3'-bipyridine ligands [1]. While quantitative stability constants for this specific compound are not publicly available, class-level inference from studies on 2,3'-bipyridine derivatives confirms its distinct coordination behavior compared to 2,2'-bipyridine ligands [2].

Coordination Chemistry Catalysis Ligand Design

Differentiation from Regioisomeric Esters: The Case of Methyl 5-methyl-[3,4'-bipyridine]-6-carboxylate

A closely related regioisomer, methyl 5-methyl-[3,4'-bipyridine]-6-carboxylate (CAS 2921911-71-7), shares the same molecular formula (C13H12N2O2) and molecular weight (228.25 g/mol) but differs in the connectivity of the two pyridine rings . The target compound is a 2,3'-bipyridine, while the comparator is a 3,4'-bipyridine. This difference in the point of attachment between the rings alters the spatial arrangement of the nitrogen atoms and the substituents, which is a critical parameter in ligand design and molecular recognition. While no direct head-to-head data exist, the structural distinction is absolute and verifiable.

Organic Synthesis Building Block Medicinal Chemistry

Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate (CAS 1346686-73-4): High-Value Application Scenarios Based on Specific Evidence


Precursor to Carboxylate-Based Bipyridine Ligands

This compound's methyl ester group serves as a protected form of a carboxylic acid. Its primary application is as a stable, lipophilic intermediate in the synthesis of 5-methyl-[2,3'-bipyridine]-5'-carboxylic acid (CAS 1346686-72-3) or its metal complexes [1]. This is a critical step for researchers who need to introduce the 5-methyl-[2,3'-bipyridine]-5'-carboxylate moiety into a larger molecular architecture, as the ester can be selectively hydrolyzed under mild conditions. Procurement of the ester, rather than the free acid, is necessary for synthetic routes where the acid functionality would otherwise interfere with earlier steps.

Design of Bridging Ligands for Coordination Networks

The 2,3'-bipyridine core, as opposed to the more common 2,2'-bipyridine, is structurally suited to act as a bridging ligand rather than a chelating one [1]. Researchers designing metal-organic frameworks (MOFs) or coordination polymers that require a linear or angular bridging unit would select this compound or its derived acid. The 5-methyl and 5'-carboxylate groups provide additional sites for further functionalization or for acting as secondary binding motifs, offering a higher degree of structural complexity compared to simpler, unsubstituted bipyridines.

Synthesis of 2,3'-Bipyridine-Based Phosphorescent Materials

Iridium(III) complexes bearing 2,3'-bipyridine ligands have demonstrated utility as blue-emitting phosphors in organic light-emitting diodes (PHOLEDs) [1]. This compound provides a functionalized 2,3'-bipyridine scaffold that can be incorporated into such complexes. Its methyl ester group offers a convenient handle for further derivatization or for tuning the photophysical properties of the final iridium complex. Researchers in this field would specifically choose a 2,3'-bipyridine derivative like this one, as the photophysical output is highly sensitive to the ligand's substitution pattern and connectivity [1].

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